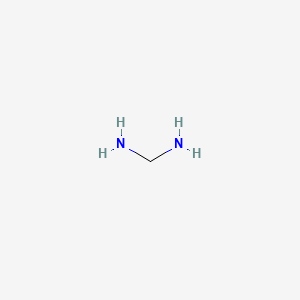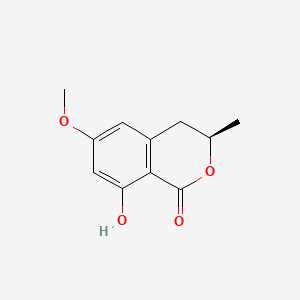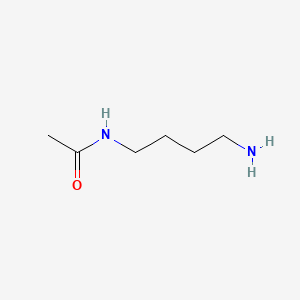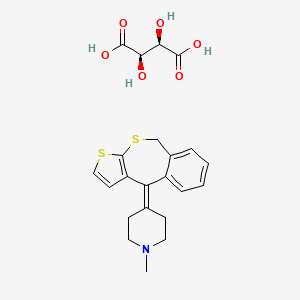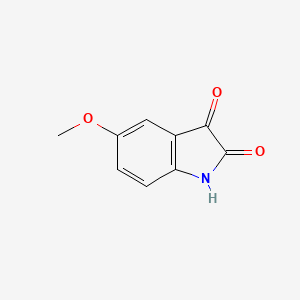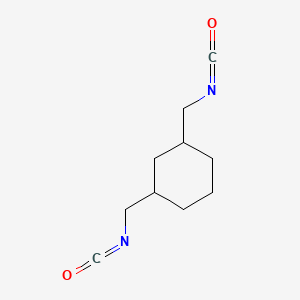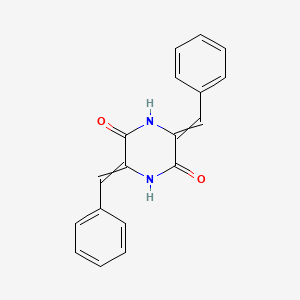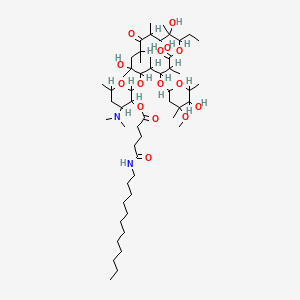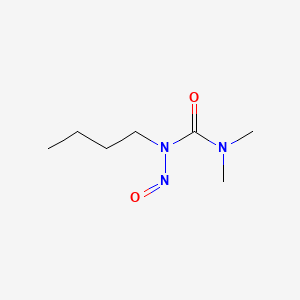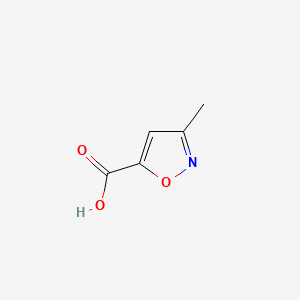
3-Methylisoxazole-5-carboxylic acid
Overview
Description
3-Methylisoxazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal Isomerization and Mass Spectra Studies : Zhigulev et al. (1974) examined the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives, observing thermal isomerization of the isoxazole ring in several derivatives (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).
Synthesis of 3-Methylisoxazole-5-carboxamides : Martins et al. (2002) reported a one-pot synthesis method for 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, offering a pathway for synthesizing these compounds from 3-methylisoxazole-5-carboxylic acid (Martins et al., 2002).
Immunological Activity : Ryng et al. (1999) synthesized 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, investigating their potential immunotropic activity in various immunological tests (Ryng, Machoń, Wieczorek, & Zimecki, 1999).
Lipolysis Inhibition : Pereira and Holland (1967) studied this compound as a lipolysis inhibitor in vitro and in vivo. They observed resistance development in animals repeatedly administered with the compound (Pereira & Holland, 1967).
Synthesis and X-ray Crystallography : Jezierska et al. (2003) conducted experimental and theoretical investigations on 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, exploring its potential as an antibacterial or antifungal agent (Jezierska et al., 2003).
Pd-Catalyzed C-H Bond Activation : Pasunooti et al. (2015) used derivatives of isoxazole-3-carboxamide and oxazole-4-carboxamide, including 5-methylisoxazole-3-carboxamide, for Pd-catalyzed C-H bond activation. This led to the synthesis of various γ-substituted non-natural amino acids (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).
Immunological Activity and QSAR Studies : Ryng et al. (2001) prepared 4-imino derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide and evaluated their immunological activities, supporting their findings with QSAR studies (Ryng, Zimecki, Fedorowicz, & Jezierska, 2001).
Safety and Hazards
When handling “3-Methylisoxazole-5-carboxylic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured . In case of contact with skin or eyes, wash off immediately with plenty of water for at least 15 minutes and seek medical attention if skin irritation persists .
Biochemical Analysis
Biochemical Properties
3-Methylisoxazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the preparation of aminopyrazole amide derivatives, which act as Raf kinase inhibitors in melanoma cells . Additionally, it is involved in esterification reactions, such as Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown cytotoxic effects on leukemia HL-60 cells, affecting the expression of proteins such as p21 WAF-1, Bax, and Bcl-2 . These effects suggest that this compound can modulate cellular functions and potentially serve as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles, which involve chain heterocyclization reactions . These interactions can result in changes in gene expression and cellular activity, demonstrating the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over timeFor example, the active metabolite of UTL-5g, 5-Methylisoxazole-3-carboxylic acid, has been shown to reduce doxorubicin-induced cardiac toxicity in animal models . This indicates that the compound’s effects can vary depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Wistar rats, the compound demonstrated anti-inflammatory and cardioprotective effects at specific dosages . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s active metabolite, 5-Methylisoxazole-3-carboxylic acid, has been shown to modulate TNF-α levels and reduce inflammation . These interactions underscore the compound’s role in metabolic processes and its potential therapeutic benefits.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. For example, its distribution in cardiac tissues has been linked to its cardioprotective effects . Understanding these transport mechanisms can aid in optimizing the compound’s therapeutic applications.
Properties
IUPAC Name |
3-methyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIYCKAAQPHZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4857-42-5 | |
| Record name | 3-Methyl-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylisoxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 3-Methylisoxazole-5-carboxylic acid (MIC) in the body?
A1: MIC acts as a potent inhibitor of lipolysis, primarily by antagonizing the lipolytic effects of theophylline. [, ] Research suggests that this antagonism occurs at a site distinct from phosphodiesterase, as MIC doesn't influence the activity of this enzyme. [] Unlike insulin, which strongly inhibits hormone-induced lipolysis, MIC demonstrates a weaker effect on lipolysis stimulated by hormones like noradrenaline and ACTH. [] Instead, its potency lies in inhibiting theophylline-induced lipolysis. []
Q2: Does repeated administration of this compound (MIC) impact its effectiveness?
A2: Yes, studies show that repeated administration of MIC to rats and dogs leads to the development of resistance to its antilipolytic effects. [] This resistance develops within a few days and persists for several days after ceasing MIC administration. [] Interestingly, this resistance appears specific to MIC, as nicotinic acid, another antilipolytic agent, remains effective in these resistant animals. []
Q3: What is the role of the endocrine system in the development of resistance to this compound (MIC)?
A3: Research suggests that an intact pituitary-adrenal axis is crucial for developing resistance to MIC. [] Animals lacking these endocrine glands do not exhibit resistance. [] The study suggests a potential role for adrenal cortical hormones and pituitary growth hormone in driving this resistance mechanism. []
Q4: How does this compound (MIC) compare to nicotinic acid in terms of their antilipolytic action?
A4: Both MIC and nicotinic acid are potent inhibitors of lipolysis, but they differ in their mechanisms and susceptibility to resistance development. [, ] While MIC effectively inhibits theophylline-induced lipolysis, it demonstrates a weaker effect on hormone-induced lipolysis compared to insulin. [] In contrast, nicotinic acid does not induce resistance upon repeated administration. [] Notably, cross-resistance between the two compounds is not observed, indicating distinct mechanisms of action. []
Q5: What are the implications of the observed resistance to this compound (MIC) for its therapeutic potential?
A5: The development of resistance to MIC after repeated administration poses a challenge for its potential therapeutic applications. [] This phenomenon highlights the need for further research to understand the underlying mechanisms of resistance and explore strategies to circumvent or mitigate it. [] Investigating alternative dosing regimens, combination therapies, or structurally similar compounds with potentially lower resistance liabilities could be crucial for unlocking the therapeutic potential of MIC or related compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
